The 3-Phenoxyphenoxy Scaffold: A Privileged Motif in Modern Drug Discovery
The 3-Phenoxyphenoxy Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 3-phenoxyphenoxy scaffold has emerged as a cornerstone in contemporary medicinal chemistry, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic targets. This diaryl ether motif, characterized by its inherent conformational flexibility and capacity for extensive molecular interactions, has proven to be a privileged structure in the design of potent and selective inhibitors for a variety of enzymes, particularly kinases. This in-depth technical guide provides a comprehensive overview of the 3-phenoxyphenoxy scaffold, from its fundamental physicochemical properties and synthesis to its diverse biological activities and applications in drug discovery. We will delve into the causality behind experimental choices in both the chemical synthesis and biological evaluation of compounds featuring this scaffold. Detailed, field-proven protocols for synthesis and key bioassays are provided, alongside an analysis of structure-activity relationships (SAR) and the molecular mechanisms through which these compounds exert their effects, with a focus on the PI3K/Akt/mTOR and MAPK signaling pathways. This guide is intended to serve as an authoritative resource for researchers and drug development professionals seeking to leverage the full potential of the 3-phenoxyphenoxy scaffold in their therapeutic programs.
Introduction: The Rise of a Privileged Scaffold
In the landscape of drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a range of biological targets – is a pivotal strategy for accelerating the development of new chemical entities.[1] The 3-phenoxyphenoxy moiety has firmly established itself as such a scaffold. Its prevalence in numerous biologically active compounds stems from a unique combination of structural and electronic properties.
The diaryl ether linkage provides a balance of rigidity and flexibility, allowing the molecule to adopt optimal conformations for binding within complex protein active sites. Furthermore, the two phenyl rings offer multiple points for chemical modification, enabling fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for drug-likeness.[2][3] The phenoxy group can act as a crucial pharmacophoric element, often engaging in key hydrophobic interactions within the target protein.[4]
This guide will explore the multifaceted nature of the 3-phenoxyphenoxy scaffold, providing the reader with the foundational knowledge and practical methodologies to effectively utilize this powerful tool in drug design and development.
Physicochemical Properties of the 3-Phenoxyphenoxy Scaffold
The parent 3-phenoxyphenoxy benzene structure possesses distinct physicochemical characteristics that form the basis for its utility in drug discovery. Understanding these properties is crucial for predicting the behavior of its derivatives in biological systems.
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₂O₄ | [5] |
| Molecular Weight | 446.49 g/mol | [5] |
| Physical State | White crystalline solid | [5] |
| Solubility | Soluble in ethanol and dichloromethane | [5] |
| Melting Point | Approximately 42.8 °C | [5] |
| Boiling Point | 295-305 °C at 1.0 Torr | [5] |
The lipophilic nature of the scaffold, as indicated by its solubility in organic solvents, is a key determinant of its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. However, this lipophilicity must be carefully balanced during lead optimization to avoid issues with aqueous solubility and potential off-target toxicity.[3] The thermal stability of the core scaffold is also a notable feature, suggesting its robustness under various synthetic and biological conditions.[5]
Synthesis of 3-Phenoxyphenoxy Derivatives: A Methodological Overview
The construction of the diaryl ether linkage is the cornerstone of synthesizing 3-phenoxyphenoxy-containing molecules. Two primary cross-coupling methodologies have proven to be particularly effective: the Ullmann condensation and the Buchwald-Hartwig amination (adapted for C-O bond formation). The choice of method is often dictated by the specific substrates, desired scale, and tolerance of functional groups.
Ullmann Condensation: The Classic Approach
The Ullmann condensation is a well-established, copper-catalyzed reaction for the formation of diaryl ethers.[6] It typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures.[1]
Causality of Experimental Choices:
-
Catalyst: Copper (I) salts are generally preferred as they are believed to be the active catalytic species. The choice of copper source can influence reaction efficiency.
-
Base: A strong base, such as potassium carbonate or cesium carbonate, is required to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used to facilitate the reaction at the required high temperatures.[6]
-
Temperature: The reaction typically requires elevated temperatures (100-220 °C) to overcome the activation energy for the C-O bond formation.[1]
Experimental Protocol: Synthesis of a 3-Phenoxyphenoxy Derivative via Ullmann Condensation
This protocol describes a general procedure for the synthesis of a 3-phenoxyphenoxy-substituted aromatic compound.
Materials:
-
3-Phenoxyphenol
-
Aryl halide (e.g., 1-bromo-3-nitrobenzene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 3-phenoxyphenol (1.0 eq.), aryl halide (1.1 eq.), CuI (0.1 eq.), and K₂CO₃ (2.0 eq.).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-phenoxyphenol.
-
Heat the reaction mixture to 140-160 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Buchwald-Hartwig C-O Cross-Coupling: A Milder Alternative
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of diaryl ethers, offering a milder and often more efficient alternative to the Ullmann condensation.[6][7] This method is particularly advantageous for substrates with sensitive functional groups that may not tolerate the harsh conditions of the Ullmann reaction.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is essential.
-
Ligand: Bulky, electron-rich phosphine ligands, such as BINAP, are crucial for facilitating the catalytic cycle, particularly the reductive elimination step that forms the C-O bond.[7]
-
Base: A non-nucleophilic base, such as cesium carbonate or a phosphate base, is used to deprotonate the phenol without competing in the coupling reaction.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically employed.
Experimental Protocol: Synthesis of a 3-Phenoxyphenoxy Derivative via Buchwald-Hartwig Coupling
This protocol outlines a general procedure for the palladium-catalyzed synthesis of a 3-phenoxyphenoxy-containing compound.
Materials:
-
3-Phenoxyphenol
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, combine Pd(OAc)₂ (0.05 eq.) and BINAP (0.1 eq.) in a flame-dried Schlenk tube.
-
Add anhydrous toluene and stir at room temperature for 15 minutes to pre-form the catalyst.
-
To a separate flame-dried Schlenk tube, add 3-phenoxyphenol (1.0 eq.), the aryl halide (1.2 eq.), and Cs₂CO₃ (1.5 eq.).
-
Add the pre-formed catalyst solution to the substrate mixture via cannula.
-
Heat the reaction mixture to 80-110 °C and stir for 8-16 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Caption: Synthetic routes to 3-phenoxyphenoxy derivatives.
Biological Activities and Therapeutic Potential
The 3-phenoxyphenoxy scaffold has been incorporated into a wide array of molecules with diverse biological activities. Its ability to interact with various biological targets has made it a focal point in the search for novel therapeutics for cancer, inflammation, and infectious diseases.
Anticancer Activity: Targeting Key Signaling Pathways
A significant body of research has highlighted the potential of 3-phenoxyphenoxy-containing compounds as anticancer agents. These molecules often function as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[8] Dysregulation of kinase signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
4.1.1. Inhibition of Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[9] Constitutive activation of the BCR pathway is implicated in various B-cell malignancies, making BTK a validated therapeutic target.[1] Several potent and selective BTK inhibitors feature the 3-phenoxyphenoxy scaffold. This moiety has been shown to occupy an allosteric pocket induced by the DFG-out conformation of the kinase, contributing to both high potency and selectivity.[9]
Structure-Activity Relationship (SAR) of 3-Phenoxyphenoxy BTK Inhibitors:
The following table summarizes the SAR for a series of 5-phenoxy-2-aminopyridine derivatives as irreversible BTK inhibitors.
| Compound | R Group | BTK IC₅₀ (nM) | EGFR IC₅₀ (nM) | Selectivity (EGFR/BTK) |
| 18g | 4-fluorophenoxy | 17.0 | >1000 | >58.8 |
| Ibrutinib | (reference) | 0.5 | 5.0 | 10 |
Data adapted from Lee et al., 2020.[9]
The data clearly indicates that the 3-phenoxyphenoxy scaffold, particularly with a 4-fluoro substitution, can lead to highly potent and selective BTK inhibitors. Compound 18g demonstrates significantly improved selectivity over EGFR compared to the first-generation BTK inhibitor, ibrutinib, which is a critical factor in reducing off-target side effects.[9]
4.1.2. Modulation of the PI3K/Akt/mTOR and MAPK Signaling Pathways
The PI3K/Akt/mTOR and MAPK signaling pathways are two of the most frequently dysregulated cascades in human cancers, controlling fundamental cellular processes such as cell growth, proliferation, and survival.[10][11][12] The 3-phenoxyphenoxy scaffold has been incorporated into inhibitors that target key nodes within these pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell metabolism, growth, and survival.[10] Natural products and their synthetic derivatives containing phenolic and phenoxy motifs have been shown to inhibit PI3K, Akt, and mTOR activity.[10] The 3-phenoxyphenoxy scaffold can be designed to mimic the binding of natural ligands to the ATP-binding pocket of these kinases.
-
MAPK Pathway: The MAPK cascade, which includes the ERK, JNK, and p38 pathways, is crucial for transducing extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and stress responses.[13] Phenolic compounds have been identified as modulators of MAPK signaling, and the 3-phenoxyphenoxy scaffold offers a versatile platform for developing inhibitors that target specific kinases within this pathway.[12]
Caption: Inhibition of key cancer signaling pathways.
Experimental Protocol: In Vitro Anticancer Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14]
Causality of Experimental Choices:
-
MTT Reagent: The yellow tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Solubilization Agent: DMSO or another suitable solvent is used to dissolve the insoluble formazan crystals, allowing for spectrophotometric quantification.
-
Wavelength: The absorbance is typically read at a wavelength between 540 and 595 nm, which is the optimal absorbance for the formazan product.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-phenoxyphenoxy test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and cancer. The 3-phenoxyphenoxy scaffold has been explored for its potential to modulate inflammatory responses. A common mechanism of action is the inhibition of nitric oxide (NO) production by activated macrophages.
Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment using the Griess Assay
The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of NO.[15]
Causality of Experimental Choices:
-
Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for studying inflammation as they produce significant amounts of NO upon stimulation with lipopolysaccharide (LPS).
-
Stimulant: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and induces the expression of inducible nitric oxide synthase (iNOS).
-
Griess Reagent: This reagent consists of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution. In the presence of nitrite, a multi-step diazotization reaction occurs, resulting in a purple azo compound that can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the 3-phenoxyphenoxy test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of the Griess reagent.
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC₅₀ value.
Caption: Workflow for in vitro biological activity assays.
Conclusion and Future Perspectives
The 3-phenoxyphenoxy scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery. Its synthetic accessibility, coupled with its ability to be readily functionalized, allows for the creation of large and diverse compound libraries for high-throughput screening. The inherent physicochemical properties of this diaryl ether motif provide a solid foundation for developing drug candidates with favorable pharmacokinetic profiles.
The success of 3-phenoxyphenoxy-containing compounds as potent and selective kinase inhibitors, particularly in the context of BTK, highlights the potential of this scaffold in oncology. Future research will likely focus on expanding the repertoire of kinases and other enzyme targets that can be effectively modulated by this scaffold. Furthermore, the application of computational modeling and structure-based drug design will undoubtedly accelerate the rational design of next-generation inhibitors with improved potency, selectivity, and resistance profiles.
As our understanding of complex disease biology deepens, the need for novel chemical matter with diverse biological activities will continue to grow. The 3-phenoxyphenoxy scaffold, with its proven track record and inherent versatility, is poised to remain a key player in the ongoing quest for innovative therapeutics. This guide provides a robust framework for researchers to harness the power of this remarkable scaffold and contribute to the advancement of medicine.
References
-
Synthesis of biologically potent new 3-(heteroaryl)aminocoumarin derivatives via Buchwald–Hartwig C–N coupling. ResearchGate. [Link]
-
1,3-Bis[3-(3-phenoxyphenoxy)phenoxy]benzene. CAS Common Chemistry. [Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. [Link]
-
Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. National Institutes of Health. [Link]
-
Natural products targeting the MAPK-signaling pathway in cancer: overview. PubMed. [Link]
-
1,3-Bis(3-phenoxyphenoxy)benzene. PubChem. [Link]
-
Nitric oxide (NO) scavenging assay, following Griess reagent method... ResearchGate. [Link]
-
anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link]
-
Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. PMC. [Link]
-
Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. PubMed. [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
-
Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi. PubMed. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. [Link]
-
Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical). MDPI. [Link]
-
Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. PubMed. [Link]
-
Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization. Royal Society of Chemistry. [Link]
-
Analysis of Physicochemical Properties for Drugs of Natural Origin. SciSpace. [Link]
-
a Case Study on the Decision-Making Behind the Development of Linezolid, Daptomycin, and Lysobactin. Harvard University. [Link]
-
Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI. [Link]
-
Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. MDPI. [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
-
Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC. [Link]
-
Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]
-
Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. ResearchGate. [Link]
-
Natural products modulating MAPK for CRC treatment: a promising strategy. PMC. [Link]
-
MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. ScienceDirect. [Link]
-
Inhibition of PI3K/AKT/mTOR pathway for the treatment of endometriosis. PMC. [Link]
-
Physicochemical drug properties associated with in vivo toxicological outcomes: A review. ResearchGate. [Link]
-
Summary of the IC 50 values determined from the MTT assay of A549 cells... ResearchGate. [Link]
-
Next-generation Bruton's Tyrosine Kinase (BTK) Inhibitors Potentially Targeting BTK C481S Mutation- Recent Developments and Perspectives. PubMed. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar. [Link]
- Quinoxaline compounds as type iii receptor tyrosine kinase inhibitors.
-
Nitric Oxide Release Part III. Measurement and Reporting. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
